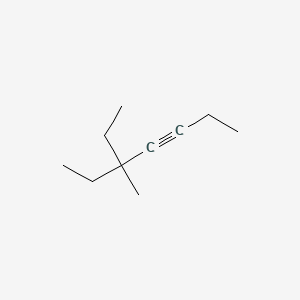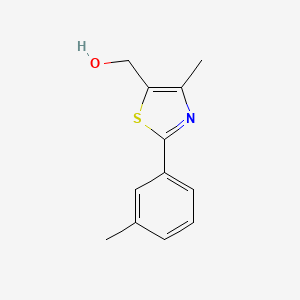![molecular formula C18H18N2O2 B14596261 Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- CAS No. 60676-53-1](/img/structure/B14596261.png)
Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- is an organic compound with a complex structure that includes a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- typically involves the reaction of benzamide with appropriate reagents to introduce the desired functional groups. One common method includes the use of phenyl isocyanate and 2-methyl-1-propenylamine under controlled conditions to form the target compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- may involve large-scale batch reactors where the reagents are mixed and reacted under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Aplicaciones Científicas De Investigación
Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Methylbenzamide: A methyl-substituted derivative of benzamide.
Phenylbenzamide: A phenyl-substituted derivative of benzamide.
Uniqueness
Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- is unique due to its specific functional groups that confer distinct chemical properties and reactivity
Propiedades
Número CAS |
60676-53-1 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
N-(1-anilino-3-methyl-1-oxobut-2-en-2-yl)benzamide |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)16(18(22)19-15-11-7-4-8-12-15)20-17(21)14-9-5-3-6-10-14/h3-12H,1-2H3,(H,19,22)(H,20,21) |
Clave InChI |
VAYTXGBESPCPLI-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-](/img/structure/B14596183.png)
![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)
![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)
![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)


methanone](/img/structure/B14596231.png)
![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)
![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)


phosphanium bromide](/img/structure/B14596271.png)
![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
